(2,5-Difluorobenzylidene)hydrazine
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Overview
Description
(2,5-Difluorobenzylidene)hydrazine is an organic compound with the molecular formula C7H6F2N2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the aldehyde group is replaced by a hydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorobenzylidene)hydrazine typically involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2,5-Difluorobenzaldehyde+Hydrazine→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.
Scientific Research Applications
(2,5-Difluorobenzylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of (2,5-Difluorobenzylidene)hydrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzaldehyde: The parent compound from which (2,5-Difluorobenzylidene)hydrazine is derived.
Hydrazones: A class of compounds similar to this compound, where the hydrazone group is a common feature.
Triazines and Tetrazines: These compounds share some structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the hydrazone group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydrazone group allows for further functionalization and derivatization .
Properties
IUPAC Name |
(E)-(2,5-difluorophenyl)methylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJRHPCOCLTSC-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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